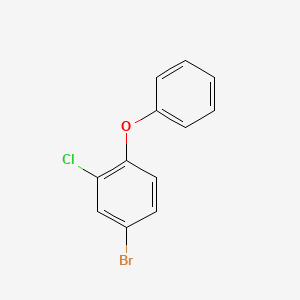

4-Bromo-2-chloro-1-phenoxybenzene

Description

Properties

IUPAC Name |

4-bromo-2-chloro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSXGYFVKALPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-phenoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Formation of the electrophile: Br2 reacts with FeBr3 to form the bromine cation (Br+).

Electrophilic attack: The bromine cation attacks the benzene ring at the para position relative to the phenoxy group, forming the arenium ion.

Deprotonation: The arenium ion loses a proton to regenerate the aromatic system, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-phenoxybenzene undergoes various chemical reactions, including:

Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution reactions: Products depend on the nucleophile used, such as 4-methoxy-2-chloro-1-phenoxybenzene.

Oxidation: Products include phenoxybenzoquinones.

Reduction: Products include phenoxybenzyl alcohols.

Coupling reactions: Biaryl compounds are formed.

Scientific Research Applications

4-Bromo-2-chloro-1-phenoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-phenoxybenzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles. The phenoxy group is an activating group that directs electrophilic substitution to the para position. The bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5): Methoxy group replaces phenoxy, reducing steric bulk but increasing electron-donating effects. This compound is noted for its use in cross-coupling reactions .

- 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5): Fluorine at the 4-position enhances electronegativity, influencing reactivity in Suzuki-Miyaura couplings .

Physicochemical Properties

A comparison of physical properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 4-Bromo-2-chloro-1-phenoxybenzene | C₁₂H₈BrClO | 295.55 | Not reported | Not reported | Br, Cl, phenoxy |

| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.46 | 196 | 63–66 | Br, Cl |

| 4-Bromo-2-chloro-1-methoxybenzene | C₇H₅BrClO | 235.47 | 198–201 | Not reported | Br, Cl, methoxy |

| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | 209.44 | Not reported | Not reported | Br, Cl, F |

Data derived from CAS registry entries and physicochemical reports .

Biological Activity

4-Bromo-2-chloro-1-phenoxybenzene is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and chlorine substituents on a phenoxybenzene structure. Its molecular formula is , with a molecular weight of approximately 283.55 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which help in mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining overall health .

Pharmacokinetics

Research suggests that this compound has low gastrointestinal absorption but can permeate the blood-brain barrier (BBB). This characteristic can influence its bioavailability and therapeutic applications, especially in neurological conditions.

Toxicological Profile

The toxicological effects of brominated compounds are well-documented, with concerns regarding their environmental persistence and potential bioaccumulation. The compound’s classification under regulatory frameworks highlights the need for careful assessment of its safety profile .

Case Studies

- Antimicrobial Efficacy : A study conducted on various halogenated phenolic compounds, including this compound, demonstrated effective inhibition against specific bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-halogenated analogs, indicating enhanced potency due to halogen substitution .

- Cell Viability Assays : In vitro assays using human cell lines revealed that exposure to this compound resulted in reduced cell viability at higher concentrations, suggesting cytotoxic effects that warrant further investigation into its therapeutic window .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties conferred by the bromine and chlorine substituents:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Chloro-2-methylphenol | Moderate | Low | Low |

| 2-Bromo-4-hydroxyphenyl ether | High | High | Moderate |

This table illustrates the varying degrees of biological activities among related compounds, emphasizing the potential utility of this compound in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-1-phenoxybenzene, and how do reaction conditions influence yield?

The compound can be synthesized via Ullmann coupling between 4-bromo-2-chlorophenol and an aryl halide (e.g., bromobenzene derivative) using a copper catalyst. Key parameters include:

- Temperature : 80–120°C (higher temperatures accelerate coupling but may increase side reactions).

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Reaction time : 12–24 hours, monitored by TLC or GC.

Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization requires balancing stoichiometry and catalyst loading .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

- NMR spectroscopy : Compare H and C chemical shifts to analogous bromo-chloro aromatic compounds (e.g., 1-Bromo-4-chlorobenzene: δ~7.3–7.6 ppm for aromatic protons) .

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement. Key steps include data collection at low temperature (e.g., 100 K) and applying absorption corrections. Validate with R-factor (<5%) .

- Mass spectrometry : Confirm molecular ion peak (e.g., [M] at m/z ~266 for CHBrClO).

Q. How can researchers assess the purity of this compound?

- GC/HPLC : Use a non-polar column (e.g., DB-5) with flame ionization detection. Compare retention times to high-purity standards (>97% by area) .

- Melting point analysis : A sharp melting point (e.g., 63–66°C for 1-Bromo-4-chlorobenzene) indicates purity. Deviations suggest impurities or polymorphism .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation, similar to bromo-chloro derivatives .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential halogenated aromatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Re-evaluate computational parameters : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for DMSO).

- Check for dynamic effects : Variable-temperature NMR can reveal conformational averaging misaligned with static computational models.

- Cross-validate : Compare with XRD-derived bond lengths and angles to identify discrepancies in substituent electronic effects .

Q. What strategies optimize Suzuki-Miyaura coupling reactions involving this compound?

- Catalyst selection : Pd(PPh) or XPhos-Pd-G3 for sterically hindered substrates.

- Base optimization : Test KCO vs. CsCO to balance reactivity and side reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >90% yield, as demonstrated for polyhalobenzene derivatives .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed in XRD analysis of this compound?

- Twin refinement : Use SHELXL ’s TWIN command with a BASF parameter to model twinning ratios.

- Disorder modeling : Split occupancies for overlapping atoms (e.g., halogen positions) and apply restraints to thermal parameters.

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios in weakly diffracting crystals .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Fukui indices : Calculate using Gaussian to identify electrophilic sites (e.g., para to electron-withdrawing groups).

- Solvent modeling : MD simulations (e.g., in THF) to assess solvation effects on transition states.

- Kinetic isotope effects : Compare values experimentally to validate computational barriers .

Q. How do substituent electronic effects influence the vibrational spectra of this compound?

Q. What methodologies quantify byproducts in the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.